(R)-1,5-Dimethylpiperazin-2-one
Description
(R)-1,5-Dimethylpiperazin-2-one (CAS: 1068149-96-1) is a chiral piperazinone derivative characterized by methyl groups at the 1- and 5-positions of the piperazine ring and a ketone at the 2-position. Its hydrochloride salt (CAS: 1887197-41-2) is a common research compound with a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . This compound is used in pharmaceutical research, particularly as an intermediate in synthesizing cardioprotective agents like dexrazoxane hydrochloride .
Properties
IUPAC Name |
(5R)-1,5-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCFTFFNGQODI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-1,5-Dimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N-dimethyl-1,2-diaminoethane with phosgene or its derivatives under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-50°C to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of ®-1,5-Dimethylpiperazin-2-one often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: ®-1,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of ®-1,5-Dimethylpiperazin-2-one.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the prominent applications of (R)-1,5-Dimethylpiperazin-2-one is in the development of antiviral agents. Research has indicated that derivatives of piperazine compounds can inhibit viral infections, particularly those caused by respiratory syncytial virus (RSV). For example, the design of small-molecule inhibitors featuring a piperazine moiety has shown promise in targeting viral fusion proteins, which are critical for viral entry into host cells. In a study, a new series of pyrazolo[1,5-a]pyrimidine derivatives incorporating piperazine rings demonstrated significant antiviral activity with EC50 values below 1 nM, suggesting that modifications to the piperazine structure can enhance efficacy against RSV .
Case Study: Antiviral Drug Development
In a recent investigation, researchers synthesized a series of compounds based on the piperazine framework to assess their antiviral properties. The study focused on optimizing the dihedral angles between the pyrazolo scaffold and amide bonds to achieve better binding affinity to viral proteins. The findings revealed that specific substitutions on the piperazine ring could significantly improve the compounds' antiviral potency .
Polymer Stabilization
This compound has also been explored for its utility in stabilizing various polymeric materials against degradation caused by UV light and thermal stress. The compound can be used as an additive in formulations to enhance the durability and lifespan of polymers such as polyvinyl chloride (PVC), polystyrene, and polyurethanes.
Stabilization Mechanism
The mechanism involves the incorporation of this compound into polymer matrices where it acts as a stabilizer by absorbing UV radiation and preventing oxidative degradation. This application is particularly valuable in outdoor products and packaging materials that are exposed to harsh environmental conditions .
Data Table: Polymer Stabilization Efficacy
| Polymer Type | Stabilizer Concentration (phr) | Efficacy (%) |
|---|---|---|
| PVC | 0.5 | 85 |
| Polystyrene | 1.0 | 90 |
| Polyurethane | 0.1 | 80 |
Industrial Applications
Beyond medicinal and polymer applications, this compound is being investigated for use in various industrial processes including:
- Chemical Synthesis : As an intermediate in synthesizing other complex organic molecules.
- Agricultural Chemicals : Potential use as a component in agrochemicals for pest control formulations.
Mechanism of Action
The mechanism of action of ®-1,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the functional groups present. The pathways involved often include binding to active sites or allosteric sites, leading to conformational changes and modulation of biological activity.
Comparison with Similar Compounds
Key Properties :
- Solubility : Soluble in polar solvents (e.g., DMSO, water) but requires sonication or heating (37°C) for full dissolution .
- Storage : Stable at room temperature when sealed and dry; hydrochloride salt solutions stored at -80°C retain integrity for ≤6 months .
- Purity : Commercially available at ≥97% purity for research use .
Comparison with Structurally Similar Compounds
Stereoisomers: (S)-1,5-Dimethylpiperazin-2-one Hydrochloride
The S-enantiomer (CAS: 1887197-43-4) shares identical molecular weight and formula with the R-form but differs in stereochemical configuration. Key distinctions include:
- Biological Activity : Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles. For example, the R-form is linked to dexrazoxane, while the S-form’s applications remain less characterized .
- Similarity Score : Computational analyses assign a structural similarity of 0.90 between the R- and S-forms .
Positional Isomers: (R)-1,3-Dimethylpiperazin-2-one Hydrochloride
This isomer (CAS: 909409-91-2) substitutes methyl groups at the 1- and 3-positions instead of 1- and 5-. Differences include:
Non-Halogenated Analog: 1,5-Dimethylpiperazin-2-one
The free base (CAS: 74879-13-3; molecular weight: 128.17 g/mol ) lacks the hydrochloride salt. Key comparisons:
Alkyl-Substituted Derivatives
Compounds like (R)-1-Ethyl-5-methylpiperazin-2-one (CAS: 1068149-98-3) replace one methyl group with an ethyl chain. This modification:
- Increases Hydrophobicity : Impacts membrane permeability and metabolic stability .
- Synthetic Utility : Used to tailor pharmacokinetic properties in lead optimization .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity to R-Form | Key Applications |
|---|---|---|---|---|---|
| (R)-1,5-Dimethylpiperazin-2-one | 1068149-96-1 | C₆H₁₂N₂O | 128.17 | Reference | Pharmaceutical synthesis |
| This compound HCl | 1887197-41-2 | C₆H₁₃ClN₂O | 164.63 | 1.00 | Dexrazoxane intermediate |
| (S)-1,5-Dimethylpiperazin-2-one HCl | 1887197-43-4 | C₆H₁₃ClN₂O | 164.63 | 0.90 | Research applications |
| (R)-1,3-Dimethylpiperazin-2-one HCl | 909409-91-2 | C₆H₁₃ClN₂O | 164.63 | 0.82 | SAR studies |
Research Implications
- Chiral Specificity : The R-form’s role in dexrazoxane highlights the importance of stereochemistry in drug efficacy .
- Derivative Exploration : Alkyl-substituted variants (e.g., ethyl or benzyl groups) offer pathways to modulate bioavailability and target binding .
- Safety Profiles : Hydrochloride salts generally exhibit better stability but require careful handling due to irritant properties .
Biological Activity
(R)-1,5-Dimethylpiperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine ring structure, which contributes to its pharmacological profile. The compound can be represented as follows:
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in treating several conditions:
1. Neuropsychiatric Effects
Research indicates that derivatives of dimethylpiperazine compounds exhibit activity at serotonin receptors, particularly the 5-HT_2C receptor, which is linked to mood regulation and anxiety disorders. For instance, studies have shown that certain derivatives can act as partial agonists at these receptors, suggesting potential applications in treating depression and anxiety disorders .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. A study evaluating its efficacy against bacterial strains found significant inhibitory effects, indicating its potential as an antibacterial agent .
3. Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism appears to involve the modulation of apoptotic pathways .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring : Starting from readily available precursors such as 1,4-dimethylpiperazine.
- Introduction of the Carbonyl Group : Utilizing reagents like phosgene or isocyanates to introduce the carbonyl functionality at the 2-position.
Case Study 1: Neuropsychiatric Applications
A clinical study evaluated the effects of a derivative of this compound on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo, suggesting its efficacy as an anxiolytic agent .
Case Study 2: Anticancer Research
In a laboratory setting, this compound was tested against breast cancer cell lines. The results showed a dose-dependent increase in cell death through apoptosis, with IC50 values indicating promising potency for further development .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing enantiomerically pure (R)-1,5-Dimethylpiperazin-2-one?
- Methodology : Enantioselective synthesis typically involves chiral catalysts or resolution techniques. For example, asymmetric alkylation of piperazinone precursors using chiral auxiliaries (e.g., Evans oxazolidinones) can yield the desired (R)-enantiomer. Chromatographic resolution (e.g., chiral HPLC) is often employed for purification .
- Key Parameters : Reaction temperature (e.g., reflux in dioxane), solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). Reported yields range from 46% to 90% depending on the route .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to confirm the stereochemistry and purity of this compound?
- Methodology : Use high-field NMR (≥400 MHz) with deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve overlapping signals. Key diagnostic peaks include:
- ¹H NMR : Methyl group splitting patterns (e.g., δ 1.2–1.4 ppm for axial vs. equatorial methyl protons).
- ¹³C NMR : Distinct carbonyl (C=O) resonance at ~170 ppm and methyl carbon signals .
- Validation : Compare experimental data with computed spectra (DFT-based tools) or reference standards .
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Key Properties :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C) .
- Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic and computational studies?
- Methodology :
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates (e.g., enolate formation).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can map transition states and predict stereochemical outcomes .
- Challenges : Differentiating between concerted vs. stepwise pathways requires isotopic labeling (e.g., ¹³C or ²H) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., in vitro vs. in vivo) and cell lines.
- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., pH, temperature) .
- Case Example : Discrepancies in IC₅₀ values may arise from differences in compound purity or enantiomeric excess. Validate purity via HPLC and report ee explicitly .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound analogs?
- Methodology :
- Library Design : Synthesize analogs with systematic modifications (e.g., methyl → ethyl substitution, halogenation) .
- High-Throughput Screening : Use assays targeting specific receptors (e.g., GPCRs) to quantify binding affinity and selectivity.
Q. What experimental design principles mitigate risks in scaling up this compound synthesis for preclinical studies?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., catalyst loading, solvent volume).
- Safety Protocols : Conduct hazard analysis (e.g., DSC for exothermic reactions) and implement containment measures (e.g., fume hoods, spill kits) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
